REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:19])[CH:4]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17])C(OC)=O.Cl.[C:21](O)(=O)C>>[CH2:1]([O:2][C:3](=[O:19])[CH2:4][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17])[CH3:21]
|
Name
|
|
Quantity
|
8.1 mmol
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)OC)C1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude is used in the next step without further purification
|
Type
|
ADDITION
|
Details
|
To a solution of the crude in ethanol (40 mL) is added concentrated H2SO4 (3 drops)
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux over night
|
Type
|
CUSTOM
|
Details
|
Solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
It is purified by flash column chromatography
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |